

(2R,5R)-2,5-Dimethylpyrrolidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (2R,5R)-2,5-dimethylpyrrolidine

Cat. No.: B1298869

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This technical guide provides a comprehensive overview of **(2R,5R)-2,5-dimethylpyrrolidine**, a pivotal chiral auxiliary in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical research. This document outlines the molecule's fundamental properties, applications in asymmetric synthesis, and detailed experimental protocols.

Core Molecular Data

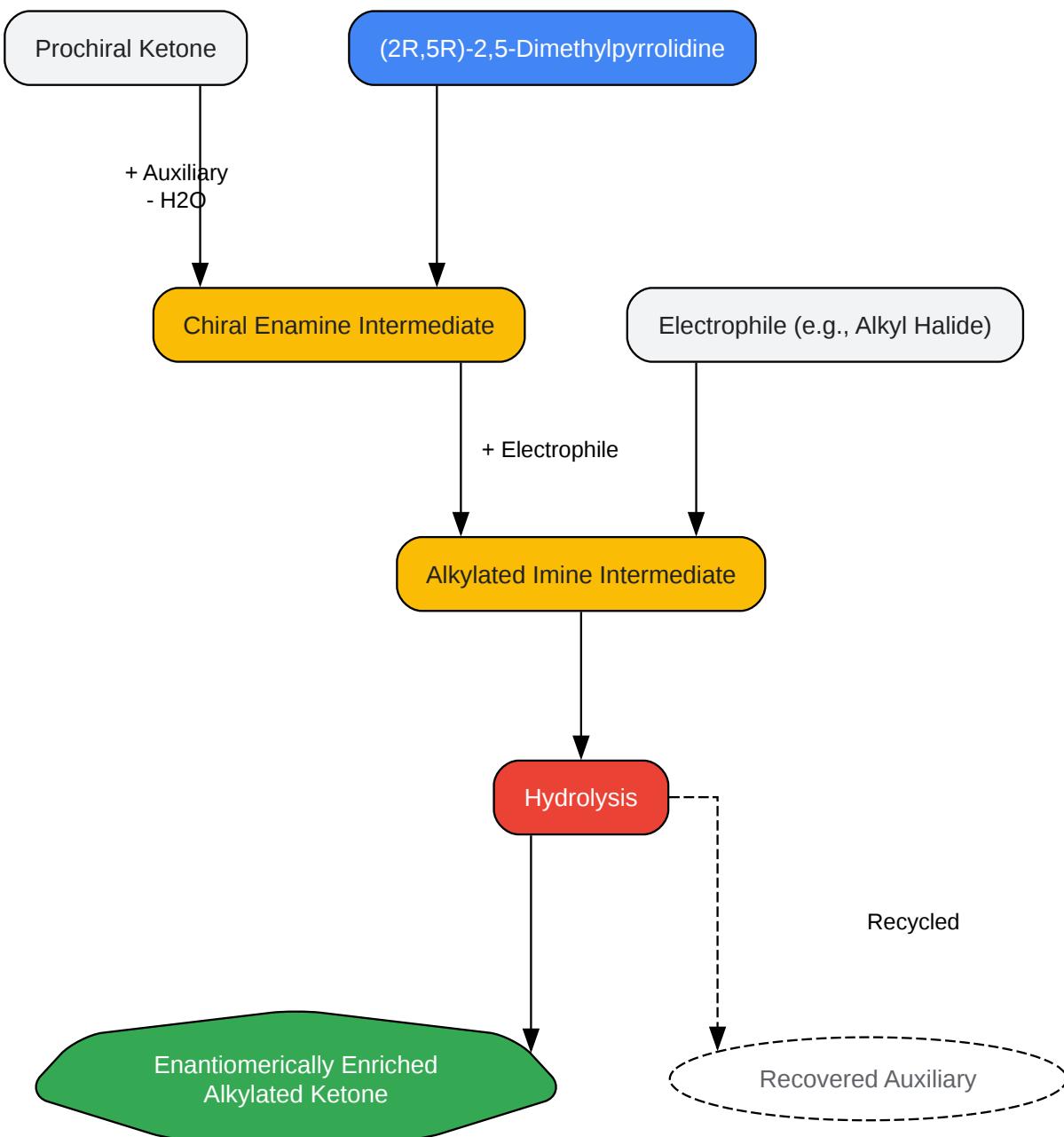
(2R,5R)-2,5-dimethylpyrrolidine is a chiral diamine that serves as a valuable building block and controller in stereoselective reactions. Its structural and physical properties are summarized below.

Identifier	Value	Source
Molecular Formula	C6H13N	[1] [2] [3] [4]
Molecular Weight	99.17 g/mol	[1] [2] [3] [4]
CAS Number	62617-70-3	[1] [2]
Appearance	Liquid	[5]
Hydrochloride Salt CAS	70144-18-2	[6] [7]
Hydrochloride Mol. Weight	135.64 g/mol	[7]

Applications in Asymmetric Synthesis

(2R,5R)-2,5-Dimethylpyrrolidine is widely recognized for its role as a chiral auxiliary.^[2] Its C2-symmetric chiral structure is instrumental in guiding the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds. A primary application is in the formation of chiral enamines, which are key intermediates in asymmetric alkylation and aldol reactions.

The general workflow for its use as a chiral auxiliary in an asymmetric alkylation reaction is depicted below. This process allows for the stereocontrolled formation of a new carbon-carbon bond.



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Workflow for Asymmetric Alkylation.

Experimental Protocol: Asymmetric Alkylation of a Ketone

The following is a representative protocol for the asymmetric alkylation of a ketone using **(2R,5R)-2,5-dimethylpyrrolidine** as a chiral auxiliary. This procedure is based on established methodologies in asymmetric synthesis.

Objective: To synthesize an enantiomerically enriched α -alkylated ketone from a prochiral ketone precursor.

Materials:

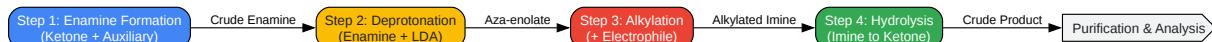
- Prochiral ketone (e.g., cyclohexanone)
- **(2R,5R)-2,5-Dimethylpyrrolidine**
- p-Toluenesulfonic acid (catalyst)
- Toluene (solvent)
- Electrophile (e.g., benzyl bromide)
- Diisopropylamine
- n-Butyllithium (n-BuLi)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous NH4Cl solution
- Diethyl ether
- Magnesium sulfate (MgSO4)
- Standard laboratory glassware and workup equipment

Procedure:

- Formation of the Chiral Enamine:
 - In a round-bottom flask equipped with a Dean-Stark apparatus, combine the prochiral ketone (1.0 eq), **(2R,5R)-2,5-dimethylpyrrolidine** (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
 - Reflux the mixture until the theoretical amount of water is collected, indicating the completion of enamine formation.
 - Remove the solvent under reduced pressure to yield the crude chiral enamine.
- Alkylation of the Enamine:
 - In a separate flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
 - Add the crude enamine (1.0 eq) dissolved in anhydrous THF to the LDA solution at -78 °C.
 - After stirring for 2 hours, add the electrophile (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.
- Hydrolysis and Product Isolation:
 - Quench the reaction by adding a saturated aqueous NH4Cl solution.
 - Extract the aqueous layer with diethyl ether (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
 - Filter the mixture and concentrate the solvent in vacuo.
 - The resulting crude product is the alkylated imine, which is then hydrolyzed by stirring with 2M HCl to yield the α -alkylated ketone. The chiral auxiliary can be recovered from the aqueous layer after basification.
- Purification and Analysis:

- Purify the crude ketone product using flash column chromatography.
- Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

The logical relationship between the key steps of this protocol is illustrated in the diagram below.



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Experimental Protocol Flow.

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